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Cat. No.: B1673154 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hexapeptide-10, commercially known as Serilesine®, is a synthetic peptide that mimics a

sequence of the protein laminin, a key component of the dermo-epidermal junction (DEJ).[1][2]

This crucial interface between the epidermis and the dermis provides structural integrity to the

skin. With age, the cohesion of the DEJ weakens, leading to a loss of firmness and the

formation of wrinkles. Hexapeptide-10 has been developed to counteract this process by

reinforcing the DEJ.[1][3]

These application notes provide detailed protocols for utilizing three-dimensional (3D) human

skin equivalent (HSE) models to evaluate the efficacy of Hexapeptide-10. 3D skin models offer

a physiologically relevant in vitro platform for studying the effects of active ingredients on skin

structure and function, providing a valuable tool for research, development, and screening of

cosmetic and dermatological products.[4]

Mechanism of Action
Hexapeptide-10 exerts its effects by stimulating the synthesis of key proteins that are essential

for the integrity of the dermo-epidermal junction. Its primary mechanism involves increasing the

production of laminin-5 and α6-integrin. Laminin-5 is a crucial component of the basement

membrane, providing a scaffold for keratinocyte adhesion. α6-integrin is a transmembrane

receptor on keratinocytes that binds to laminin-5, forming hemidesmosomes, which are rivet-
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like structures that anchor the epidermis to the dermis. By upregulating these proteins,

Hexapeptide-10 strengthens the connection between the two skin layers, leading to improved

skin firmness and elasticity. In vitro studies have shown that Hexapeptide-10 can boost the

proliferation of keratinocytes by 38% and fibroblasts by 75%.

Signaling Pathway of Hexapeptide-10 at the Dermo-
Epidermal Junction

Epidermis (Keratinocyte)

Dermo-Epidermal Junction (DEJ)

Dermis (Fibroblast)

Hexapeptide-10
α6β4 Integrin

 Binds to & Activates

Fibroblast

 Stimulates

Hemidesmosome

 Strengthens

Keratinocyte Proliferation
 Promotes

Laminin-5

 Upregulates Synthesis

Fibroblast Proliferation

Click to download full resolution via product page

Caption: Signaling pathway of Hexapeptide-10 at the dermo-epidermal junction.

Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from treating 3D skin

equivalent models with Hexapeptide-10, based on available in vitro and clinical data.
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Table 1: In Vitro Efficacy of Hexapeptide-10

Parameter Treatment Group
Expected Increase
(vs. Control)

Method of Analysis

Keratinocyte

Proliferation
Hexapeptide-10 +38%

Cell Counting (e.g.,

Trypan Blue

Exclusion) or Ki-67

Staining

Fibroblast Proliferation Hexapeptide-10 +75%
Cell Counting or Ki-67

Staining

Laminin-5 Expression Hexapeptide-10 Significant Increase
Immunohistochemistry

(IHC) / Western Blot

α6-Integrin

Expression
Hexapeptide-10 Significant Increase

Immunohistochemistry

(IHC) / Western Blot

Data derived from in-vitro studies on Hexapeptide-10.

Table 2: Clinical Efficacy of a Tripeptide/Hexapeptide Regimen (12 weeks)

Parameter
Average Percent
Improvement (vs.
Baseline)

Method of Assessment

Skin Firmness 37.2% Physician Grading

Skin Radiance 44.8% Physician Grading

Skin Plumpness 31.6% Physician Grading

Fine Lines 27.7% Physician Grading

Wrinkles 29.0% Physician Grading

Sagging 29.0% Physician Grading
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Results from a clinical study on an anti-aging regimen containing a tripeptide and a

hexapeptide.

Experimental Protocols
The following are detailed protocols for evaluating the effects of Hexapeptide-10 on 3D skin

equivalent models.

Experimental Workflow
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Caption: Experimental workflow for evaluating Hexapeptide-10 in 3D skin models.

Construction of 3D Full-Thickness Skin Equivalent
Model
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This protocol is a generalized procedure and may require optimization based on the specific

cell lines and materials used.

Materials:

Human dermal fibroblasts (HDFs)

Human epidermal keratinocytes (HEKs)

Fibroblast growth medium

Keratinocyte growth medium

Rat tail collagen type I

Neutralizing solution (e.g., 1N NaOH)

10x Dulbecco's Modified Eagle Medium (DMEM)

Cell culture inserts (e.g., 12-well format)

Culture plates

Procedure:

Dermal Equivalent Preparation:

1. Culture HDFs to 80-90% confluency.

2. Prepare a collagen solution on ice by mixing rat tail collagen type I, 10x DMEM, and sterile

water.

3. Neutralize the collagen solution with the neutralizing solution until a physiological pH is

reached (a color change to pink/orange is indicative).

4. Harvest HDFs and resuspend them in the neutralized collagen solution at a density of

approximately 2.5 x 10^4 cells/mL.
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5. Dispense the cell-collagen mixture into cell culture inserts and allow to gel at 37°C for 1-2

hours.

6. Submerge the dermal equivalents in fibroblast growth medium and culture for 5-7 days to

allow for contraction.

Epidermal Seeding and Differentiation:

1. Culture HEKs to 70-80% confluency.

2. Harvest HEKs and seed them onto the surface of the contracted dermal equivalents at a

density of approximately 5 x 10^5 cells/insert.

3. Culture the seeded constructs submerged in keratinocyte growth medium for 2-4 days.

4. Induce epidermal differentiation by lifting the constructs to the air-liquid interface. This

involves feeding the constructs only from the basolateral side, with the apical surface

exposed to air.

5. Culture at the air-liquid interface for 10-14 days, changing the medium every 2-3 days.

Treatment with Hexapeptide-10
Materials:

Hexapeptide-10 (Serilesine®) solution

Vehicle control (the same solvent used for the Hexapeptide-10 solution)

Culture medium for 3D skin models

Procedure:

Prepare different concentrations of Hexapeptide-10 in the culture medium. A typical

concentration range for in vitro studies is 0.0001% to 0.005%.

Prepare a vehicle control using the same concentration of the solvent as in the highest

concentration of Hexapeptide-10.
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After the 3D skin models have been established (e.g., after 10-14 days at the air-liquid

interface), replace the culture medium with the medium containing the different

concentrations of Hexapeptide-10 or the vehicle control.

Treat the models for a specified period, for example, 48-72 hours, refreshing the medium

daily.

Immunohistochemistry (IHC) for Laminin-5 and α6-
Integrin
Materials:

Phosphate-buffered saline (PBS)

4% Paraformaldehyde (PFA) in PBS

Sucrose solutions (15% and 30% in PBS)

Optimal cutting temperature (OCT) compound

Cryostat

Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

Primary antibodies:

Rabbit anti-Laminin-5 antibody

Mouse anti-Integrin α6 antibody

Fluorochrome-conjugated secondary antibodies:

Goat anti-rabbit IgG (e.g., Alexa Fluor 594)

Goat anti-mouse IgG (e.g., Alexa Fluor 488)

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
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Mounting medium

Microscope slides

Fluorescence microscope

Procedure:

Tissue Preparation:

1. Fix the 3D skin models in 4% PFA for 2-4 hours at 4°C.

2. Wash the tissues with PBS.

3. Cryoprotect the tissues by sequential incubation in 15% and 30% sucrose solutions until

they sink.

4. Embed the tissues in OCT compound and freeze.

5. Cut 10-12 µm thick sections using a cryostat and mount them on microscope slides.

Immunostaining:

1. Rehydrate the sections in PBS.

2. Permeabilize the sections with 0.25% Triton X-100 in PBS for 10 minutes.

3. Block non-specific binding with the blocking solution for 1 hour at room temperature.

4. Incubate the sections with the primary antibodies (diluted in blocking solution) overnight at

4°C.

5. Wash the sections three times with PBS.

6. Incubate with the corresponding fluorochrome-conjugated secondary antibodies (diluted in

blocking solution) for 1-2 hours at room temperature in the dark.

7. Wash the sections three times with PBS.
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8. Counterstain the nuclei with DAPI for 5 minutes.

9. Wash the sections with PBS.

10. Mount the coverslips using an appropriate mounting medium.

Imaging and Analysis:

1. Visualize the sections using a fluorescence microscope.

2. Capture images of the dermo-epidermal junction.

3. Quantify the fluorescence intensity of laminin-5 and α6-integrin staining using image

analysis software (e.g., ImageJ).

Western Blot for Laminin-5 and α6-Integrin
Materials:

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

Electrophoresis and transfer apparatus

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies:

Rabbit anti-Laminin-5 antibody

Mouse anti-Integrin α6 antibody
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Antibody against a loading control (e.g., β-actin or GAPDH)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) detection reagents

Imaging system

Procedure:

Protein Extraction:

1. Separate the epidermis from the dermis of the 3D skin models.

2. Homogenize the epidermal layer in ice-cold RIPA buffer.

3. Centrifuge the lysate to pellet cell debris and collect the supernatant.

Protein Quantification and Sample Preparation:

1. Determine the protein concentration of each lysate using the BCA protein assay.

2. Normalize the protein concentrations and prepare samples by adding Laemmli sample

buffer and boiling for 5-10 minutes.

SDS-PAGE and Protein Transfer:

1. Load equal amounts of protein per lane onto an SDS-PAGE gel.

2. Run the gel to separate the proteins by size.

3. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunodetection:

1. Block the membrane with blocking buffer for 1 hour at room temperature.

2. Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at

4°C.
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3. Wash the membrane three times with TBST.

4. Incubate with the appropriate HRP-conjugated secondary antibodies (diluted in blocking

buffer) for 1 hour at room temperature.

5. Wash the membrane three times with TBST.

Detection and Analysis:

1. Apply the ECL detection reagents to the membrane.

2. Capture the chemiluminescent signal using an imaging system.

3. Quantify the band intensities using densitometry software and normalize to the loading

control.

Conclusion
The use of 3D skin equivalent models provides a robust and ethically sound platform for

substantiating the efficacy of active ingredients like Hexapeptide-10. The protocols outlined in

these application notes offer a comprehensive framework for researchers to investigate the

impact of Hexapeptide-10 on the structural integrity of the dermo-epidermal junction. The

expected outcomes, including increased expression of laminin-5 and α6-integrin, will provide

strong evidence for the skin firming and restructuring properties of this innovative peptide.

These methods are crucial for the development and validation of advanced skincare and

dermatological products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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